molecular formula C13H10F3N3O2 B2418952 2-{4-Methyl-2,5-dioxo-4-[2-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile CAS No. 1211830-19-1

2-{4-Methyl-2,5-dioxo-4-[2-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile

Cat. No.: B2418952
CAS No.: 1211830-19-1
M. Wt: 297.237
InChI Key: GKUVWUVSTBULKE-UHFFFAOYSA-N
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Description

The compound “2-{4-Methyl-2,5-dioxo-4-[2-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Chemical Reactions Analysis

Imidazole containing moiety occupied a unique position in heterocyclic chemistry . Those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there is potential for the development of new drugs that overcome the AMR problems .

Properties

IUPAC Name

2-[4-methyl-2,5-dioxo-4-[2-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c1-12(10(20)19(7-6-17)11(21)18-12)8-4-2-3-5-9(8)13(14,15)16/h2-5H,7H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUVWUVSTBULKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC#N)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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